4-Chloro-3-fluorobenzyl alcohol

Description

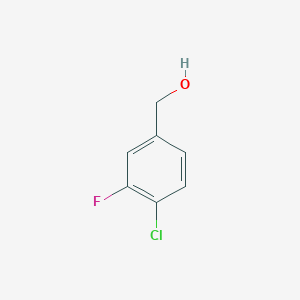

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAFLVNESBTMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378592 | |

| Record name | 4-Chloro-3-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-10-8 | |

| Record name | 4-Chloro-3-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202925-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-fluorobenzyl alcohol chemical properties

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its chemical and physical properties, a detailed spectroscopic profile, reactivity analysis, validated synthetic protocols, and critical safety and handling procedures.

Introduction and Molecular Structure

This compound, with the empirical formula C₇H₆ClFO, belongs to the class of substituted benzyl alcohols.[2] These compounds are foundational intermediates in organic synthesis. The strategic placement of the chloro and fluoro groups on the aromatic ring creates a specific electronic and steric environment that can be exploited for further chemical transformations. The hydroxyl group provides a primary site for reactions such as oxidation, esterification, and etherification, making the molecule a bifunctional scaffold for building molecular complexity. This guide aims to consolidate the available technical data and provide expert insights into the practical application of this compound in a research and development setting.

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The data presented below has been aggregated from supplier technical sheets and public chemical databases.

| Identifier | Value | Source |

| IUPAC Name | (4-Chloro-3-fluorophenyl)methanol | [3] |

| CAS Number | 1005063-87-6 (Example, verify) | N/A |

| Molecular Formula | C₇H₆ClFO | [2][3] |

| Molecular Weight | 160.57 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI | 1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [2] |

| SMILES | OCc1ccc(Cl)c(F)c1 | [2] |

| Predicted XlogP | 1.8 | [3] |

| MDL Number | MFCD00143292 | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its structure provides a reliable predictive framework for researchers.

Mass Spectrometry (MS)

Causality: Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For benzyl alcohols, fragmentation is predictable and typically proceeds via two main pathways: alpha (α) cleavage and dehydration.[4]

-

Alpha Cleavage: This involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the loss of the CH₂OH group. However, the formation of a highly stable, resonance-stabilized tropylium-like cation or a substituted benzyl cation is more common. The molecular ion (M⁺) peak is expected at m/z 160/162, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, though it is often less favorable than other fragmentation pathways for primary alcohols.

-

Benzylic Cation: The most significant fragmentation pathway is the loss of the hydroxyl radical (•OH) to form a stable 4-chloro-3-fluorobenzyl cation at m/z 143/145.

Predicted Mass-to-Charge Ratios (m/z):

| Adduct | Predicted m/z | Source |

| [M]⁺ | 160.00857 | [3] |

| [M+H]⁺ | 161.01640 | [3] |

| [M+Na]⁺ | 182.99834 | [3] |

| [M-H]⁻ | 159.00184 | [3] |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-H (sp³) Stretch: Aliphatic C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.

-

C-H (sp²) Stretch: Aromatic C-H stretching will produce weaker bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Benzene ring skeletal vibrations will result in several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050-1150 cm⁻¹.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl bonds are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR:

-

-CH₂- (Benzylic Protons): A singlet or a closely coupled doublet is expected around δ 4.5-4.8 ppm. The signal will be deshielded by the adjacent oxygen and aromatic ring.

-

-OH (Hydroxyl Proton): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-4.0 ppm.

-

Aromatic Protons (3H): The three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

The proton at C5 will likely be a doublet of doublets (dd) due to coupling with the adjacent proton and the fluorine atom.

-

The proton at C2 will be influenced by the adjacent fluorine, likely appearing as a doublet of doublets.

-

The proton at C6 will also show complex splitting. The expected region for these protons is δ 7.0-7.5 ppm.

-

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

-CH₂- (Benzylic Carbon): A signal around δ 60-65 ppm.

-

Aromatic Carbons: Six signals are expected in the δ 110-145 ppm range. The carbons directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-F bond will also induce splitting of the carbon signals (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

-

-

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard but provides confirmation of the fluorine's presence and electronic environment.

-

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is governed by the alcohol functional group and the substituted aromatic ring.

-

Oxidation: The primary alcohol can be readily oxidized to 4-chloro-3-fluorobenzaldehyde using mild oxidizing agents (e.g., PCC, DMP) or further to 4-chloro-3-fluorobenzoic acid with strong agents (e.g., KMnO₄, Jones reagent). This aldehyde is itself a critical building block in pharmaceutical synthesis.[1]

-

Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) to form esters and with alkyl halides under basic conditions to form ethers.

-

Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director. Their combined influence will direct incoming electrophiles to the available positions on the ring, though the ring is generally deactivated towards substitution.

Caption: Key reaction pathways for this compound.

Synthetic Protocol: Reduction of 4-Chloro-3-fluorobenzaldehyde

Causality: The most direct and industrially scalable synthesis of this compound is the reduction of the corresponding aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yield. Methanol or ethanol is used as the solvent as it is capable of dissolving the aldehyde and is compatible with the reducing agent.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluorobenzaldehyde (10.0 g, 63.0 mmol).

-

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: Slowly add sodium borohydride (2.6 g, 69.3 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Vigorous gas evolution (H₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a pure solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its pre-installed halogenation pattern, which is often desired in the final target molecule.

-

Medicinal Chemistry: The "4-chloro-3-fluoro" phenyl motif is incorporated into drug candidates to modulate their pharmacokinetic (ADME) and pharmacodynamic (PD) properties. Fluorine can block sites of metabolism, increase binding affinity through hydrogen bonding or dipolar interactions, and tune pKa. Chlorine can also participate in halogen bonding and improve lipophilicity.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often utilizes halogenated intermediates to enhance potency and environmental persistence.

-

Materials Science: Substituted benzyl alcohols can be used in the synthesis of specialty polymers, resins, and other advanced materials where specific thermal or chemical resistance properties are required.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. This compound possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.

GHS Hazard Information:

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [2] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory. Avoid generating dust.

-

Spill Procedure: In case of a minor spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly. Avoid breathing dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[2]

References

-

PubChemLite. This compound (C7H6ClFO). [Link]

-

PubChem. 4-Chlorobenzyl alcohol. [Link]

-

PubChem. 4-Fluorobenzylic alcohol. [Link]

-

Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). [Link]

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. [Link]

-

PrepChem.com. Synthesis of 4-fluoro-3-bromo-benzyl alcohol. [Link]

-

The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. [Link]

-

NIST WebBook. 4-Chlorobenzyl alcohol. [Link]

-

NIST WebBook. 4-Fluorobenzyl alcohol. [Link]

-

Carl ROTH. 4-Chlorobenzyl alcohol, 250 g, CAS No. 873-76-7. [Link]

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ChemUniverse. Request A Quote - this compound. [Link]

-

Worldwidejournals.com. Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

-

Chemsrc. 4-Fluorobenzyl Alcohol | CAS#:459-56-3. [Link]

-

OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. fishersci.ie [fishersci.ie]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Synthesis, Characterization, and Applications

Foreword: The Strategic Role of Halogenated Intermediates in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic incorporation of halogen atoms onto molecular scaffolds is a cornerstone of rational design. Halogens, particularly fluorine and chlorine, exert profound effects on a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-fluorobenzyl alcohol emerges as a particularly valuable building block, offering a unique combination of these two key halogens on a versatile benzyl framework. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application and analysis, designed for the practicing researcher in drug development and chemical synthesis.

Core Molecular Profile

This compound is a halogenated aromatic alcohol whose utility is derived from the specific placement of its chloro and fluoro substituents. These electron-withdrawing groups modulate the reactivity of both the aromatic ring and the benzylic alcohol, providing a stable yet functional handle for further synthetic elaboration.

The fundamental identity of this compound is established by its chemical formula, C₇H₆ClFO, and a precise molecular weight of 160.57 g/mol .[1]

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and formulation. The key properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental values for melting point, boiling point, and aqueous solubility are not consistently reported in publicly available literature, necessitating experimental determination for precise applications.

| Property | Value / Description | Source |

| Molecular Weight | 160.57 g/mol | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Appearance | Solid | [1] |

| SMILES | OCc1ccc(Cl)c(F)c1 | [1] |

| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not readily available; predicted for the 2-fluoro isomer to be ~227 °C. | [2] |

| Melting Point | Data not readily available. | |

| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents). | |

| pKa | Data not readily available; expected to be similar to benzyl alcohol (~15.4) but slightly lower due to the electron-withdrawing nature of the halogens. |

Synthesis Methodologies: A Tale of Reduction

The most direct and widely employed route for the synthesis of this compound is the reduction of the corresponding carbonyl compound, either 4-chloro-3-fluorobenzaldehyde or a suitable derivative of 4-chloro-3-fluorobenzoic acid. The choice of reducing agent is paramount and is dictated by the oxidation state of the starting material.

Causality in Reagent Selection

-

For Aldehydes: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective hydride donor, capable of reducing aldehydes and ketones efficiently without affecting more robust functional groups. Its operational simplicity and safety profile make it ideal for this transformation.

-

For Carboxylic Acids/Esters: A more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice, capable of reducing carboxylic acids and their esters directly to the primary alcohol.[2] This reagent is significantly more reactive and requires stringent anhydrous conditions and careful handling.

The general workflow for these reductive syntheses can be visualized as a two-stage process: reduction followed by workup and purification.

Caption: General workflow for the reductive synthesis of this compound.

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize this compound from 4-chloro-3-fluorobenzaldehyde.

Materials:

-

4-chloro-3-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway hydrogen evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate ester complex.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate. Chlorine and fluorine-containing compounds are prevalent in pharmaceuticals, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States.[3]

Why is this scaffold so effective?

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life.

-

Lipophilicity and Permeability: The chloro and fluoro substituents increase the molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and reach its biological target.

-

Binding Interactions: The electronegative fluorine and chlorine atoms can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding affinity and potency.

The alcohol functional group serves as a crucial synthetic handle, allowing for the attachment of this halogenated phenyl moiety to a larger drug scaffold via ether or ester linkages.

Caption: Logical flow of using this compound as a building block to enhance drug properties.

Analytical Quality Control

Ensuring the identity and purity of a synthesized chemical is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required for the comprehensive characterization of this compound.

Self-Validating Analytical Workflow

The analytical process should be designed as a self-validating system, where orthogonal techniques provide complementary information to build a complete and trustworthy profile of the compound.

Caption: Orthogonal analytical workflow for quality control.

Protocol: Purity Assessment by HPLC-UV

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC-grade acetonitrile and water.

-

Trifluoroacetic acid (TFA).

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% TFA. Prepare Mobile Phase B: Acetonitrile with 0.1% TFA. Causality: TFA is used as an ion-pairing agent to improve peak shape for acidic/basic analytes and to control the pH of the mobile phase.

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

UV Detection: 254 nm. Causality: The aromatic ring provides strong chromophores that absorb well at this wavelength.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Expected Spectroscopic Signatures

-

¹H NMR: Expect a characteristic singlet for the benzylic CH₂ protons (around 4.5-4.8 ppm) and complex multiplets in the aromatic region (around 7.0-7.5 ppm) due to H-H and H-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion [M]+ peak cluster characteristic of a monochlorinated compound, with an M+ peak at m/z 160 and an M+2 peak at m/z 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

Hazard Identification: this compound is classified as causing serious eye damage (H318).[1] The GHS pictogram is GHS05 (Corrosion).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[4]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[5] Avoid creating dust. Prevent contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of halogenation in modern chemical design. Its unique substitution pattern provides a gateway to novel molecular architectures with potentially enhanced biological activity and material properties. By understanding its core properties, employing robust synthetic and analytical protocols, and adhering to rigorous safety standards, researchers can effectively leverage this compound to advance the frontiers of drug discovery and chemical science.

References

-

PubChemLite. This compound (C7H6ClFO). [Link]

-

Chem-Impex. 4-Fluorobenzyl alcohol. [Link]

-

Worldwidejournals.com. Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

-

National Center for Biotechnology Information. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

-

National Center for Biotechnology Information. 4-Chlorobenzyl alcohol PubChem Entry. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 873-76-7 Cas No. | 4-Chlorobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. 4-fluorobenzyl alcohol | 459-56-3 [chemnet.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl alcohol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Medicinal Chemistry

4-Chloro-3-fluorobenzyl alcohol, identified by the CAS number 202925-10-8 , is a halogenated aromatic alcohol that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of fluorine and chlorine atoms can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a parent compound.[3] This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route with mechanistic insights, analytical characterization techniques, and the rationale behind its application in the development of novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 202925-10-8 | [1][2] |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.57 g/mol | |

| Appearance | Solid | [3] |

| Synonyms | (4-chloro-3-fluorophenyl)methanol, 3-Fluoro-4-chlorobenzyl alcohol |

Synthesis and Mechanistic Considerations: A Probable Synthetic Pathway

While specific proprietary synthetic methodologies may vary, a common and logical approach to the synthesis of this compound is the reduction of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed.

Proposed Synthetic Workflow: Reduction of 4-Chloro-3-fluorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol can be efficiently achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving the conversion to an ester followed by reduction with a milder agent like sodium borohydride (NaBH₄). The direct reduction with LiAlH₄ is often preferred for its efficiency in small-scale laboratory preparations.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Starting Material: A solution of 4-chloro-3-fluorobenzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Causality in Experimental Design

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical as lithium aluminum hydride reacts violently with water, including atmospheric moisture.

-

Anhydrous Solvents: Anhydrous THF is used as the solvent to prevent the decomposition of the highly reactive LiAlH₄.

-

Controlled Addition and Cooling: The initial cooling and slow addition of the carboxylic acid are necessary to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxyl group, as well as the subsequent reduction of the carbonyl group.

-

Careful Quenching: The specific sequence of adding water and aqueous NaOH (Fieser workup) is a well-established and safe method for decomposing the aluminum hydride complexes and precipitating the aluminum salts in a filterable form.

Analytical Characterization: Confirming Identity and Purity

The structural elucidation and purity assessment of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂-OH), typically in the range of 4.5-4.7 ppm. The aromatic protons will appear as a complex multiplet due to the splitting by both the chlorine and fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon at around 60-65 ppm. The aromatic carbons will appear in the range of 110-145 ppm, with their chemical shifts and multiplicities influenced by the carbon-fluorine coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Characteristic C-H stretching vibrations for the aromatic ring will be observed just above 3000 cm⁻¹, and C-O stretching will appear in the 1000-1250 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be found in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 160, with a characteristic M+2 peak at m/z 162 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a hydroxyl radical to give a peak at m/z 143 and the formation of the chlorofluorotropylium ion.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound.

-

Influence of Halogenation: The introduction of chlorine and fluorine atoms into a drug candidate can enhance its lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. The electronic properties of the halogens can also influence the binding affinity of the molecule to its biological target.

-

Synthetic Handle: The primary alcohol functionality of this compound serves as a versatile reactive handle for a variety of chemical transformations, including:

-

Etherification: Reaction with alkyl halides under basic conditions to form benzyl ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives to form benzyl esters.

-

Oxidation: Conversion to the corresponding aldehyde (4-chloro-3-fluorobenzaldehyde) or carboxylic acid (4-chloro-3-fluorobenzoic acid), which are themselves valuable synthetic intermediates.

-

Halogenation: Conversion of the hydroxyl group to a leaving group, such as a bromide or chloride, to facilitate nucleophilic substitution reactions.

-

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[4]

-

Hazards: This chemical is considered hazardous.[4] It may cause serious eye damage. Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen fluoride, carbon oxides, and phosgene.[4]

-

First Aid Measures:

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields or goggles, protective gloves, and a lab coat.[4] Respiratory protection may be required if exposure limits are exceeded or if irritation is experienced.[4]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5]

-

Stability: The compound is stable under recommended storage conditions. Avoid extremes of temperature and direct sunlight. It is incompatible with strong oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique substitution pattern of both a chlorine and a fluorine atom on the aromatic ring, combined with the reactive primary alcohol functionality, provides a powerful tool for medicinal chemists to create novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. A sound understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

-

PubChem. 4-Chlorobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

NIST. (2021). 4-Chlorobenzyl alcohol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. (2021). 4-Fluorobenzyl alcohol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Boroncore. This compound. [Link]

-

NIST. (2021). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Worldwidejournals.com. (2018, May). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]

- Google Patents.

-

ResearchGate. (2007, August). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-3-fluorobenzyl alcohol

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-chloro-3-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synergistic application of modern spectroscopic techniques for unambiguous molecular characterization.

Introduction

This compound, with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol , is a halogenated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen substituents. The precise determination of its chemical structure is a critical prerequisite for understanding its reactivity, biological activity, and for ensuring its purity and quality in any application. This guide will detail a multi-technique approach to its structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the reduction of the corresponding commercially available 4-chloro-3-fluorobenzoyl chloride. This method is preferred for its high yield and selectivity.

Experimental Protocol: Reduction of 4-chloro-3-fluorobenzoyl chloride

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 4-chloro-3-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF).

-

Reduction: The flask is cooled to 0°C in an ice bath. A solution of a mild reducing agent, such as sodium borohydride (NaBH₄) in THF, is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of distilled water, followed by 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Analytical Workflow for Structure Elucidation

The comprehensive characterization of this compound is achieved through a synergistic workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.

Synthesis of 4-Chloro-3-fluorobenzyl alcohol

An In-Depth Technical Guide to the

Abstract

4-Chloro-3-fluorobenzyl alcohol is a pivotal structural motif and a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its specific substitution pattern, featuring both chloro and fluoro groups, imparts unique electronic properties and metabolic stability to target molecules, making it a valuable intermediate for drug development professionals.[3] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on the reduction of its corresponding aldehyde and carboxylic acid precursors. We will delve into the mechanistic underpinnings of these transformations, the rationale behind reagent selection, and provide detailed, field-proven experimental protocols suitable for a research and development setting.

Strategic Overview: Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, a benzylic alcohol, can be readily formed through the reduction of a carbonyl group at the same position. This points to two primary synthetic precursors: 4-Chloro-3-fluorobenzaldehyde and 4-Chloro-3-fluorobenzoic acid . Each of these precursors offers a distinct synthetic route with its own set of advantages concerning reagent availability, selectivity, and reaction conditions.

Caption: Retrosynthetic pathways to this compound.

Primary Synthetic Route: Reduction of 4-Chloro-3-fluorobenzaldehyde

The reduction of 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7) is the most direct and widely employed method for synthesizing the target alcohol.[4] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired reaction scale.

Chemoselective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[5][6] Its principal advantage lies in its chemoselectivity; it will not reduce less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[6]

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] The resulting alkoxide intermediate is subsequently protonated by the protic solvent (typically methanol or ethanol) during the reaction or workup to yield the primary alcohol.[6]

Causality of Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are preferred as they are capable of protonating the intermediate alkoxide and are poor solvents for NaBH₄, which helps to moderate its reactivity.

-

Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the rate of reaction and minimize potential side reactions.

-

Workup: A mild acidic workup is often employed to neutralize any remaining borohydride and ensure complete protonation of the product alkoxide.

Powerful Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[7] It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides.[7][8] While highly effective for reducing 4-Chloro-3-fluorobenzaldehyde, its use requires greater caution.

Mechanistic Insight: Similar to NaBH₄, the reaction involves a nucleophilic hydride transfer. However, the Al-H bond in the [AlH₄]⁻ anion is more polarized and reactive than the B-H bond in [BH₄]⁻, making LAH a much stronger hydride donor.[9]

Causality of Experimental Choices:

-

Solvent: LAH reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF).[8]

-

Conditions: Strict anhydrous (moisture-free) conditions are mandatory to prevent the violent decomposition of the reagent and loss of yield. Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: The workup procedure is critical and involves the careful, sequential addition of water and then an acid or base solution to quench the excess LAH and hydrolyze the aluminum alkoxide complex to liberate the alcohol.

Catalytic Hydrogenation

Catalytic hydrogenation represents a greener and often highly efficient alternative, avoiding the use of stoichiometric metal hydride reagents. This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.

Methodology:

-

Catalysts: A variety of catalysts can be employed, ranging from traditional heterogeneous catalysts like Palladium on carbon (Pd/C) to modern homogeneous catalysts such as manganese or rhenium-based pincer complexes.[10][11]

-

Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere (pressures can range from atmospheric to 50 bar or higher).[10] Solvents like ethanol or ethyl acetate are commonly used. The choice of catalyst, pressure, and temperature are optimized to achieve high conversion and selectivity.[10]

Alternative Synthetic Route: Reduction of 4-Chloro-3-fluorobenzoic Acid

When 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) is a more accessible starting material, its direct reduction to the benzyl alcohol is a viable strategy.[12]

Key Reagent: Lithium Aluminum Hydride (LiAlH₄) Sodium borohydride is generally not potent enough to reduce carboxylic acids. Therefore, the reagent of choice for this transformation is LiAlH₄.[7][8]

Mechanistic Insight: The reduction of a carboxylic acid to a primary alcohol is a two-step process requiring two equivalents of hydride. The first hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. A second hydride then adds to the carbonyl carbon, which after a complex series of steps involving coordination to aluminum, ultimately leads to the primary alcohol upon acidic workup.

Experimental Considerations: As with the reduction of aldehydes, this reaction demands strictly anhydrous aprotic solvents (THF, diethyl ether) and a carefully controlled workup procedure to manage the highly reactive LAH.

Summary of Reduction Methodologies

| Method | Substrate | Key Reagent / Catalyst | Typical Solvents | Key Conditions | Advantages / Disadvantages |

| Sodium Borohydride | Aldehyde | NaBH₄ | Methanol, Ethanol | 0 °C to RT | Pro: High chemoselectivity, mild, easy workup.[5] Con: Does not reduce acids/esters. |

| Lithium Aluminum Hydride | Aldehyde or Carboxylic Acid | LiAlH₄ | THF, Diethyl Ether | Anhydrous, 0 °C to Reflux | Pro: Highly powerful, reduces many functional groups.[8] Con: Non-selective, hazardous. |

| Catalytic Hydrogenation | Aldehyde | H₂ with Pd/C, Mn, Re | Ethanol, Ethyl Acetate | H₂ pressure (1-50 bar), RT to elevated temp.[10] | Pro: "Green" method, high yield. Con: Requires specialized pressure equipment. |

Detailed Experimental Protocols

Protocol 1: Synthesis via NaBH₄ Reduction of 4-Chloro-3-fluorobenzaldehyde

Caption: Workflow for NaBH₄ reduction of an aldehyde.

Procedure:

-

Reaction Setup: To a stirred solution of 4-Chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask cooled in an ice-water bath (0-5 °C), add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until gas evolution ceases and the pH is slightly acidic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.[13]

Protocol 2: Synthesis via LiAlH₄ Reduction of 4-Chloro-3-fluorobenzoic Acid

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of LAH). Cool the suspension to 0 °C in an ice bath.

-

Addition of Substrate: Dissolve 4-Chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous sodium hydroxide (NaOH), and finally (iii) '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

-

Drying and Concentration: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product as described in Protocol 1.

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of its aldehyde or carboxylic acid precursors. The choice between a mild reductant like NaBH₄, a powerful one like LiAlH₄, or a catalytic hydrogenation approach depends fundamentally on the available starting material, the need for chemoselectivity, and the scale and safety constraints of the laboratory. By understanding the mechanistic principles behind each method, researchers can select and execute the optimal synthetic route to access this valuable intermediate for further application in drug discovery and development.

References

-

Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

-

Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. Available from: [Link]

-

PrepChem.com. Preparation of 4-fluorobenzaldehyde. Available from: [Link]

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Available from: [Link]

-

Wigfield, D. C., & Gowland, F. W. (1977). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 54(4), 264. Available from: [Link]

-

BYJU'S. Lithium aluminium hydride. Available from: [Link]

-

Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. Available from: [Link]

-

Hutchins, R. O., Hoke, D., Keogh, J., & Koharski, D. (1969). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society D: Chemical Communications, (20), 1134-1136. Available from: [Link]

-

Sureshan, K. M., & Shashidhar, M. S. (2006). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 71(20), 7864–7867. Available from: [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

-

Werkmeister, S., Bornschein, C., Junge, K., & Beller, M. (2014). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. Angewandte Chemie International Edition, 53(33), 8722–8726. Available from: [Link]

-

Haenel, E., Werkmeister, S., Junge, K., & Beller, M. (2018). SILP hydrogenation of 4‐fluorobenzaldehyde in different ionic liquids: [N4441][NTf2] (N‐SILP), [P4441][NTf2] (P‐SILP) and [bm2im][NTf2] (Im‐SILP). ChemCatChem, 10(15), 3241-3247. Available from: [Link]

-

Wikipedia. Reductions with metal alkoxyaluminium hydrides. Available from: [Link]

-

Ashenhurst, J. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. Available from: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

Chem-Impex. 4-Chloro-3-fluorobenzaldehyde. Available from: [Link]

-

Watanabe, M., Date, M., Tsukazaki, M., & Snieckus, V. (1989). Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes. The Journal of Organic Chemistry, 54(21), 5170-5172. Available from: [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. Available from: [Link]

-

American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. Available from: [Link]

-

Joshi, J. (2015). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journals. Available from: [Link]

-

PubChem. 4-Chloro-3-fluorobenzoic acid. Available from: [Link]

-

Chase, P. A., Welch, G. C., Jurca, T., & Stephan, D. W. (2007). Metal-free catalytic hydrogenation. Angewandte Chemie International Edition, 46(42), 8050-8053. Available from: [Link]

-

Chem-Impex. 4-Chloro-3-fluorobenzoic acid. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Available from: [Link]

-

The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available from: [Link]

- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

Supporting Information. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

Homework.Study.com. 4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Show the mechanism... Available from: [Link]

-

PubChem. 1-Chloro-2-fluorobenzene. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-free catalytic hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol as a Starting Material

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This guide provides an in-depth technical examination of 4-chloro-3-fluorobenzyl alcohol, a pivotal starting material in contemporary organic synthesis and medicinal chemistry. We will dissect its fundamental physicochemical properties, explore robust synthetic routes with detailed mechanistic rationale, and illuminate its strategic applications in the synthesis of complex pharmaceutical agents. This document is structured to serve as a practical and authoritative resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.

Strategic Importance in Medicinal Chemistry

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design. These substituents can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This compound is a strategically designed building block that leverages these benefits. The para-chloro and meta-fluoro substitution pattern creates a unique electronic landscape on the phenyl ring, making it an invaluable precursor for a range of therapeutic targets. Its utility is exemplified by its structural relevance to potent kinase inhibitors, where this specific substitution pattern is crucial for achieving high potency and selectivity. This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing the foundational knowledge necessary for its effective use.

Physicochemical & Spectral Properties

A thorough understanding of a starting material's physical and spectral data is critical for reaction planning, monitoring, and product characterization.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | JEAFLVNESBTMPU-UHFFFAOYSA-N | [1] |

| CAS Number | 85070-53-9 | N/A |

Spectral Analysis Insights:

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the benzylic protons (Ar-CH₂ -OH) are expected to resonate as a characteristic singlet around 4.5-4.8 ppm. The aromatic protons will exhibit a complex splitting pattern due to ³J(H,H), ³J(H,F), and ⁴J(H,F) couplings. In ¹³C NMR, the benzylic carbon will appear around 60-65 ppm, while the aromatic carbons will show distinct signals, with the carbon atoms attached to fluorine and chlorine exhibiting large C-F and smaller C-Cl coupling constants, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Synthesis of this compound

The most direct and scalable approach to synthesizing this alcohol is through the reduction of its corresponding, and more readily available, oxidized precursors: 4-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorobenzaldehyde.

Route A: Reduction of 4-Chloro-3-fluorobenzoic Acid

This method is common for large-scale preparations. The robust nature of the carboxylic acid functional group necessitates the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

Diagram 1: Synthesis via Carboxylic Acid Reduction

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 4-Chloro-3-fluorobenzyl alcohol

Abstract: 4-Chloro-3-fluorobenzyl alcohol (CAS No. 85070-49-1) is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. As with many highly specific, substituted isomers, a comprehensive, publicly available dataset of its physical properties is scarce. This guide, therefore, serves as a primary technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing robust, field-proven experimental protocols for the determination of the key physical and spectroscopic properties of this compound. Adhering to the principles of scientific integrity, each protocol is presented as a self-validating system, empowering research teams to generate and confirm the characteristics of this compound with confidence.

Section 1: Compound Identification and Structural Confirmation

Before any physical property determination, it is imperative to confirm the identity and purity of the supplied material. This compound is a distinct isomer, and its properties will differ significantly from other chloro-fluoro substituted benzyl alcohols.

1.1. Core Chemical Identity

The foundational data for this compound, available from suppliers like Sigma-Aldrich, provides the necessary starting point for characterization.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 85070-49-1 | - |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.57 g/mol | |

| Physical Form | Solid |

1.2. Molecular Structure

The specific arrangement of the chloro and fluoro substituents on the benzene ring dictates the compound's electronic and steric properties, which in turn influence its physical behavior, reactivity, and potential biological activity.

Caption: Molecular structure of this compound.

Section 2: Safety, Handling, and Storage

Proper handling is paramount. Based on supplier safety data, this compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.

-

Hazard Statements: H318 - Causes serious eye damage.

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] It should be kept in a tightly sealed container.

Section 3: Experimental Determination of Physical Properties

The following section provides detailed, validated protocols for determining the fundamental physical properties of a solid organic compound like this compound. These methods are chosen for their reliability, accuracy, and suitability for a research and development laboratory setting.

3.1. Melting Point Determination

Causality and Importance: The melting point is a critical indicator of a crystalline solid's purity. A pure compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[2] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. This parameter is essential for quality control and for defining purification endpoints. The capillary method is the pharmacopeial standard, valued for its precision and minimal sample requirement.

Caption: Workflow for accurate melting point determination.

Protocol: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and finely crush it into a powder using a spatula. This ensures uniform heat transfer within the sample.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times. Tap the sealed end firmly on a hard surface to pack the solid down into a dense column of 2-3 mm in height.[3]

-

Initial Determination (Approximate): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature. Record this value. Allow the apparatus to cool significantly.[2]

-

Accurate Determination: Prepare a fresh capillary tube. Set the apparatus to heat rapidly to a temperature approximately 15°C below the approximate melting point found in step 3.

-

Measurement: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate reading.[2]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial). Continue heating at the slow rate and record the temperature at which the last solid crystal liquefies (T_final). The melting point is reported as the range T_initial – T_final.

-

Validation: Repeat the accurate determination with a second sample to ensure reproducibility. The results should be consistent.

3.2. Boiling Point Determination (Predicted)

As a solid at room temperature, determining an experimental boiling point requires significant heating, which can risk decomposition. For initial characterization, a predicted value is often sufficient for planning high-temperature reactions. While experimental determination is possible via micro-boiling point methods, these are often deferred unless specifically required. Publicly available data for the exact isomer is limited, but computational models predict the boiling point of the related isomer, 4-Chloro-2-fluorobenzyl alcohol, to be approximately 227.6°C at standard pressure. This serves as a rough estimate.

3.3. Solubility Profile

Causality and Importance: Solubility is a cornerstone of drug development, influencing formulation, bioavailability, and purification strategies (e.g., crystallization, extraction). A systematic solubility analysis can also reveal the presence of acidic or basic functional groups. The principle "like dissolves like" governs this process; the polar alcohol group suggests potential solubility in polar solvents, while the halogenated benzene ring imparts nonpolar character.

Protocol: Systematic Solubility Testing

-

Setup: Arrange a series of small, labeled test tubes.

-

Sample Addition: To each tube, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 0.5 mL of the first test solvent (e.g., water) to the corresponding tube.

-

Observation: Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves completely. If so, the compound is "soluble." If not, it is "insoluble."

-

Systematic Testing: Perform this test sequentially with the following solvents to build a complete profile.

-

Water (H₂O): Tests for overall polarity. Given the benzyl ring, solubility is expected to be low.

-

Methanol (CH₃OH) / Ethanol (C₂H₅OH): Common polar protic solvents used in organic synthesis.

-

Acetone ((CH₃)₂CO): A polar aprotic solvent.

-

Dichloromethane (CH₂Cl₂): A nonpolar solvent common for extractions.

-

Hexanes: A nonpolar hydrocarbon solvent.

-

5% Aqueous Sodium Hydroxide (NaOH): Tests for acidic protons. The alcohol proton is weakly acidic and may show increased solubility in a strong base.

-

5% Aqueous Hydrochloric Acid (HCl): Tests for basic functional groups (none are present in this molecule, so it is expected to be insoluble).[4]

-

-

Data Recording: Record the results in a structured table.

Section 4: Spectroscopic Characterization Protocols

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. These protocols outline the standard sample preparation required for obtaining high-quality data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Weigh 5-20 mg of the solid compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (determined from Section 3.3), typically Chloroform-d (CDCl₃) for non-polar to moderately polar compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Cap and gently swirl until the solid is completely dissolved. The final solution must be clear and homogeneous.

-

Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter directly into a clean 5 mm NMR tube.

-

Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm. This specific volume is critical for proper interaction with the spectrometer's radiofrequency coils and for achieving good magnetic field homogeneity (shimming).

-

Capping and Labeling: Cap the NMR tube securely and label it clearly before submitting for analysis.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR-FTIR)

Causality and Importance: ATR-FTIR is the preferred method for solid powders due to its speed and minimal sample preparation. It works by measuring the changes that happen to an internally reflected infrared beam when it comes into contact with a sample. This is a surface technique and requires good contact between the sample and the ATR crystal.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background measurement of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the finely powdered this compound onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm of the ATR accessory and apply consistent pressure to the sample. This ensures firm, uniform contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch, and C-Cl/C-F vibrations in the fingerprint region).

4.3. Mass Spectrometry (MS)

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Importance: GC-MS is ideal for volatile and semi-volatile compounds. It separates the compound from any minor impurities before fragmentation and detection, providing both a retention time (a purity check) and a mass spectrum (for structural confirmation). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

-

Stock Solution Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). The solution must be free of particles.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. This low concentration is necessary to avoid overloading and saturating the GC column and the MS detector.

-

Vial Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial. Do not use plastic vials or parafilm, as plasticizers can leach into the solvent and contaminate the analysis.

-

Instrument Setup: Submit the sample for analysis using a standard GC temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure the compound elutes from the column. The mass spectrometer will typically be operated in Electron Ionization (EI) mode.

Section 5: Data Summary Template

This table should be populated by the researcher upon completion of the experimental protocols outlined above.

| Physical Property | Experimental Result | Method | Notes |

| Melting Point | e.g., 85.5 - 86.0 °C | Capillary Method | A sharp range indicates high purity. |

| Solubility | |||